Cas no 181188-86-3 (4,4'-(phenylimino)dibenzoic Acid)

4,4'-(phenylimino)dibenzoic Acid structure
181188-86-3 structure
Product Name:4,4'-(phenylimino)dibenzoic Acid
CAS-nummer:181188-86-3
MF:C20H15NO4
MW:333.337405443192
CID:1380711
PubChem ID:11067580
Update Time:2025-04-20

4,4'-(phenylimino)dibenzoic Acid Chemische en fysische eigenschappen

Naam en identificatie

    • 4,4'-(phenylimino)dibenzoic Acid
    • Benzoic acid,4,4'-iminobis-
    • 4-[(4-carboxyphenyl)amino]benzoic Acid
    • Bis-(4-carboxy-phenyl)-amin
    • Diphenylamin-4,4'-dicarbonsaeure
    • AC1NFQ8D
    • 4,4'-dicarboxydiphenylamine
    • CTK4E5149
    • 4,4'-imino-di-benzoic acid
    • 4,4'-(phenylazanediyl)dibenzoic acid
    • 4,4'-Imino-di-benzoesaeure
    • benzoic acid, 4,4'-iminobis-
    • 4,4'-iminodibenzoic acid
    • 4,4'-dicarboxytriphenylamine
    • SureCN251773
    • CHEMBL2040860
    • Benzoic acid,4,4'-iminobis-; 4-[(4-carboxyphenyl)amino]benzoic Acid; Bis-(4-carboxy-phenyl)-amin; Diphenylamin-4,4'-dicarbonsaeure; AC1NFQ8D; 4,4'-dicarboxydiphenylamine; 20800-00-4; CTK4E5149; 4,4'-imino-di-benzoic acid; 4,4'-(phenylazanediyl)dibenzoic acid; 4,4'-Imino-di-benzoesaeure; benzoic acid, 4,4'-iminobis-; 4,4'-iminodibenzoic acid; 4,4'-Iminodibenzoic acid; 4,4'-dicarboxytriphenylamine; 4,4'-Dicarboxytriphenylamine; 4-[(4-carb
    • 181188-86-3
    • CS-0170129
    • 4-(N-(4-carboxyphenyl)anilino)benzoic acid
    • YSZC1493
    • 4,4-(phenylazanediyl)dibenzoic acid
    • SCHEMBL2596293
    • Inchi: 1S/C20H15NO4/c22-19(23)14-6-10-17(11-7-14)21(16-4-2-1-3-5-16)18-12-8-15(9-13-18)20(24)25/h1-13H,(H,22,23)(H,24,25)
    • InChI-sleutel: CTTCNCPHKDSWGJ-UHFFFAOYSA-N
    • LACHT: OC(C1C=CC(=CC=1)N(C1C=CC=CC=1)C1C=CC(C(=O)O)=CC=1)=O

Berekende eigenschappen

  • Exacte massa: 333.10010796g/mol
  • Monoisotopische massa: 333.10010796g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 5
  • Zware atoomtelling: 25
  • Aantal draaibare bindingen: 5
  • Complexiteit: 424
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 4.2
  • Topologisch pooloppervlak: 77.8Ų
Aanbevolen leveranciers
Shanghai Pearlk Chemicals Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Essenoi Fine Chemical Co., Limited
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Wuhan ChemNorm Biotech Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Wuhan ChemNorm Biotech Co.,Ltd.